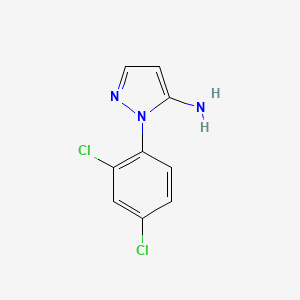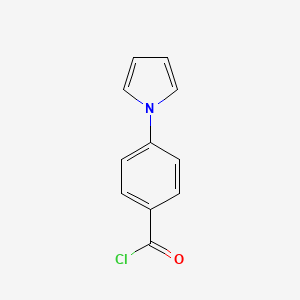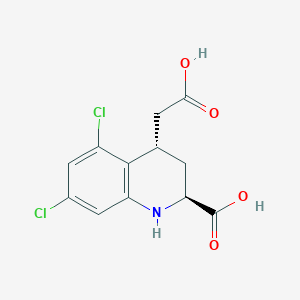![molecular formula C20H21NO5 B12880678 2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 138845-22-4](/img/structure/B12880678.png)
2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a benzoyl group and a tetrahydrofuran ring in its structure suggests that it may exhibit unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Coupling with Benzoyl Chloride: The intermediate is then coupled with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Hydrolysis and Final Coupling: The final step involves hydrolysis of the ester group to form the carboxylic acid, followed by coupling with the hydroxybenzoyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Hydrolysis: Formation of carboxylic acids or amines.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as a precursor for more complex molecules.
作用機序
The mechanism of action of 2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the tetrahydrofuran ring and the benzoyl group suggests that it may interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylic acid groups may form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
2-(4-(Methyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(4-(Ethyl(pyrrolidin-2-yl)amino)-2-hydroxybenzoyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
2-(4-(Ethyl(tetrahydropyran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of 2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid lies in the combination of the tetrahydrofuran ring and the benzoyl group, which may confer unique chemical and physical properties. This combination may result in specific interactions with biological targets or unique material properties that are not observed with similar compounds.
特性
CAS番号 |
138845-22-4 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-[4-[ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C20H21NO5/c1-2-21(18-8-5-11-26-18)13-9-10-16(17(22)12-13)19(23)14-6-3-4-7-15(14)20(24)25/h3-4,6-7,9-10,12,18,22H,2,5,8,11H2,1H3,(H,24,25) |
InChIキー |
HSGKGSIULFWFSG-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCCO1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)


![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)






